molecular formula C13H12BrN3S B14987859 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B14987859
M. Wt: 322.23 g/mol
InChI Key: TZPRSMXAHWCCKJ-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and a propyl chain in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields . The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a microwave oven set to a specific power level and duration.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C13H12BrN3S

Molecular Weight

322.23 g/mol

IUPAC Name

6-(3-bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12BrN3S/c1-2-4-12-16-17-8-11(15-13(17)18-12)9-5-3-6-10(14)7-9/h3,5-8H,2,4H2,1H3

InChI Key

TZPRSMXAHWCCKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)Br

Origin of Product

United States

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